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  • Product: RuCl2[(R)-dm-segphos(R)][(R)-daipen]
  • CAS: 944450-43-5

Core Science & Biosynthesis

Foundational

Technical Guide: RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5)

Precision Catalysis for Asymmetric Hydrogenation[1][2][3][4] Executive Summary RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5) represents a pinnacle in "privileged" chiral catalyst design.[1][2] It combines the steri...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Catalysis for Asymmetric Hydrogenation[1][2][3][4]

Executive Summary

RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5) represents a pinnacle in "privileged" chiral catalyst design.[1][2] It combines the sterically demanding DM-SEGPHOS diphosphine ligand with the DAIPEN diamine ligand coordinated to a Ruthenium(II) center.[1][2]

This complex is engineered specifically for the asymmetric hydrogenation of simple ketones , aryl-alkyl ketones, and heteroaryl ketones where traditional Ru-BINAP systems fail to achieve high enantioselectivity due to a lack of secondary coordination sites.[1] By leveraging the Metal-Ligand Bifunctional (MLB) mechanism, this catalyst operates via an outer-sphere pathway, enabling high turnover numbers (TON) and enantiomeric excesses (ee) often exceeding 99%.[1][2]

Part 1: Catalyst Architecture & Mechanistic Insight
1.1 Structural Components

The efficacy of CAS 944450-43-5 is derived from the synergistic interplay between its two chiral ligands:[1][2][3]

ComponentChemical IdentityFunction
Metal Center Ruthenium (II)Acts as the hydride carrier; d6 low-spin octahedral geometry in active species.[1][2]
Diphosphine (R)-DM-SEGPHOSSteric Enforcer: The 3,5-di-tert-butyl-4-methoxyphenyl groups create a narrow, rigid chiral pocket.[1][2] The small dihedral angle of the bi-1,3-benzodioxole backbone minimizes conformational flexibility, superior to BINAP.
Diamine (R)-DAIPENMechanistic Driver: The NH protons are non-innocent.[1][2] They form a hydrogen bond network with the substrate, facilitating the concerted transfer of H+ and H-.
1.2 The "NH Effect" and Bifunctional Catalysis

Unlike traditional hydrogenation where the substrate binds directly to the metal (inner-sphere), this catalyst utilizes an outer-sphere mechanism .[1][2] The ketone substrate does not bind to the Ruthenium. Instead, the Ruthenium hydride (Ru-H) and the amine proton (N-H) are transferred simultaneously to the C=O bond.[2]

Key Mechanistic Advantages:

  • Chemo-selectivity: Reduces ketones in the presence of olefins or halides.[2]

  • Rate Acceleration: The N-H hydrogen bonding lowers the activation energy for the transition state.

1.3 Mechanistic Pathway (Diagram)

CatalyticCycle PreCat Pre-Catalyst RuCl2(P^P)(N^N) (Inactive 18e-) Active Active Dihydride RuH2(P^P)(N^N) (18e- Species) PreCat->Active Base (KOtBu) -HCl TS Transition State 6-Membered Pericyclic (Ru-H...C / N-H...O) Active->TS + Ketone Substrate (Outer Sphere) Amido Amido Species RuH(P^P)(N-) (16e- Species) TS->Amido H2 Transfer Product Chiral Alcohol (Release) TS->Product Amido->Active + H2 Gas (Rate Limiting Step)

Figure 1: The Metal-Ligand Bifunctional catalytic cycle.[1][2] The base activates the pre-catalyst.[4] The cycle toggles between the 18e- dihydride and the 16e- amido species.[1][2]

Part 2: Substrate Scope & Performance[2][3][4][7]

This catalyst is particularly "privileged" for bulky aryl ketones due to the DM-SEGPHOS ligand.

Substrate ClassExampleTypical ConditionsExpected ee%
Simple Aryl Ketones Acetophenone8 atm H2, IPA, 25°C>98%
Bulky Aryl Ketones o-Methylacetophenone10-20 atm H2, IPA>95% (Superior to BINAP)
Heteroaryl Ketones 2-Acetylpyridine8 atm H2, IPA/Base>96%
Cyclic Ketones Tetralone derivatives10 atm H2, MeOH>97%
Dynamic Kinetic Resolution 2-Substituted Cyclohexanones10 atm H2, IPA, Base>90% (dr >95:[1][2][5]5)
Part 3: Operational Protocol

Safety Warning: RuCl2[(R)-dm-segphos][(R)-daipen] is air-sensitive in solution.[1][2] While the solid is relatively stable, all catalytic runs must be performed under an inert atmosphere (Argon or Nitrogen) until the hydrogenation is complete.

3.1 Standard Hydrogenation Workflow

Scale: 1.0 mmol Substrate (Example) S/C Ratio: 1000:1 to 2000:1[1][2]

  • Preparation of Catalyst Solution:

    • In a glovebox, weigh 1.0 mg of RuCl2[(R)-dm-segphos][(R)-daipen] (approx 0.8 µmol).[1][2]

    • Dissolve in 1.0 mL of degassed 2-Propanol (IPA).

  • Substrate Preparation:

    • Weigh 1.0 mmol of the ketone substrate into a hydrogenation vessel (autoclave glass liner).

    • Add 4.0 mL of degassed IPA.

  • Activation (Crucial Step):

    • Add Base : Potassium tert-butoxide (KOtBu) is preferred.[1][2]

    • Ratio: Base:Catalyst should be at least 20:1 to 50:1 (e.g., add 15-40 µmol of KOtBu).[1][2]

    • Note: The base neutralizes the HCl and generates the active Ru-H species.

  • Reaction:

    • Transfer the catalyst solution to the substrate vessel.

    • Seal the autoclave. Purge with H2 gas (3 cycles).

    • Pressurize to 8–10 atm (approx 120-150 psi).

    • Stir vigorously at 25°C – 30°C for 6–12 hours.

  • Workup:

    • Vent H2 gas carefully.

    • Concentrate solvent under reduced pressure.

    • Pass through a short silica plug to remove Ruthenium residuals.

3.2 Experimental Logic Flow (Diagram)

Workflow Start Start: Solid Catalyst Glovebox Glovebox/Schlenk Mix Cat + Solvent Start->Glovebox Solvent Degas Solvent (IPA/MeOH) Freeze-Pump-Thaw Solvent->Glovebox BaseAdd Add Base (KOtBu) Activates Ru-Cl -> Ru-H Glovebox->BaseAdd Inert Atm Autoclave Autoclave Pressurize H2 (8-15 atm) BaseAdd->Autoclave Transfer Monitor Monitor H2 Uptake Or TLC Autoclave->Monitor

Figure 2: Operational workflow emphasizing the requirement for inert atmosphere handling and base activation.

Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2/H2O)Ensure solvents are anhydrous and degassed.[1][2] Increase S/C loading slightly.
Low Conversion Insufficient BaseThe pre-catalyst (RuCl2) is inactive without base. Ensure Base:Ru > 10:1.
Low ee% Racemization of productSome products are sensitive to base. Reduce base concentration or switch to a weaker base (K2CO3) if possible.
Slow Reaction Steric bulk of substrateIncrease H2 pressure (up to 50 atm) or temperature (up to 50°C).[2] Note: Higher T can lower ee.
Solubility Issues Non-polar substrateUse a co-solvent mixture: IPA/Toluene or IPA/THF (1:1).[2]

Solvent Selection:

  • 2-Propanol (IPA): The gold standard.[1][2] It acts as a secondary hydrogen source and stabilizes the catalytic intermediates.

  • Methanol: Faster rates for smaller substrates but can lead to lower ee% for bulky ketones.

  • Toluene: Use only as a co-solvent for solubility; pure toluene often results in poor activity due to lack of proton shuttling capability.

References
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Takasago International Corporation. (n.d.).[2][6][7] Ru-Catalysts for Asymmetric Hydrogenation: SEGPHOS® Ligands.[2][7][8][9][10] Takasago Technical Brochure. Link

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen).[2][11] Journal of the American Chemical Society.[7] Link[1][2]

  • Sigma-Aldrich. (2024).[2] RuCl2[(R)-dm-segphos®][(R)-daipen] Product Detail & Safety Data Sheet.[1][2] Link

  • Saito, T., Yokozawa, T., Ishizaki, T., Moroi, T., Sayo, N., Miura, T., & Kumobayashi, H. (2001). Synthesis of DM-SEGPHOS and its Application to Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. Link

Sources

Exploratory

An In-depth Technical Guide to the Chiral Ruthenium Catalyst: RuCl₂[(R)-dm-segphos(R)][(R)-daipen]

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of the ruthenium complex, Dichloro[(R)-5,5'-bis[di(3,5-xylyl)phosphino]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the ruthenium complex, Dichloro[(R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II), commonly known as RuCl₂[(R)-dm-segphos(R)][(R)-daipen]. This catalyst has emerged as a powerful tool in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries, where the production of enantiomerically pure compounds is paramount.[1] This document will delve into the structural features, spectroscopic signature, and practical considerations for the effective use of this highly selective and efficient catalyst.

Molecular Architecture and Stereochemistry: The Foundation of Selectivity

The remarkable catalytic performance of RuCl₂[(R)-dm-segphos(R)][(R)-daipen] is a direct consequence of its well-defined three-dimensional structure. The central ruthenium(II) ion is coordinated by two chloride ligands, a chiral diphosphine ligand, (R)-dm-segphos, and a chiral diamine ligand, (R)-daipen.

The (R)-dm-segphos ligand, a derivative of SEGPHOS, possesses a narrow dihedral angle in its biaryl backbone, which is instrumental in creating a highly asymmetric and sterically hindered chiral environment around the metal center.[2] The 3,5-xylyl substituents on the phosphorus atoms further enhance this steric bulk, effectively directing the approach of substrates to the catalytic site.[2]

The (R)-daipen ligand, a chiral 1,2-diamine, not only contributes to the overall chirality of the complex but also plays a crucial role in the catalytic cycle, particularly in hydrogenation reactions, through the formation of a metal-ligand bifunctional system.

A simplified diagram of the coordination sphere of the catalyst.

Physical and Chemical Properties: A Summary for the Bench Scientist

A thorough understanding of the physical and chemical properties of a catalyst is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₆₅H₇₀Cl₂N₂O₆P₂Ru[3][4]
Molecular Weight 1209.18 g/mol [5]
CAS Number 944450-43-5[3][5]
Appearance Slightly yellow to amber to dark green crystal/powder[1]
Storage Conditions 2-8°C, under an inert atmosphere, air-sensitive[1][5]
Optical Rotation [α]²⁰D = 325 - 395° (c = 0.5 in Benzene)[1]

Stability: The complex is noted to be air-sensitive, and therefore, should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3] Exposure to air and moisture can lead to oxidation of the ruthenium center and/or the phosphine ligands, diminishing its catalytic activity. Proper Schlenk techniques or glovebox use is highly recommended.[6]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for verifying the identity and purity of the catalyst.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: This is one of the most informative techniques for characterizing phosphine-ligated metal complexes. For RuCl₂[(R)-dm-segphos(R)][(R)-daipen], the ³¹P{¹H} NMR spectrum is expected to show signals characteristic of the coordinated dm-segphos ligand. The chemical shifts and coupling constants are sensitive to the geometry of the complex and the nature of the other ligands. For similar Ru(II) diphosphine complexes, ³¹P NMR signals can appear as singlets or more complex patterns depending on the symmetry and dynamics of the molecule in solution.[7]

  • ¹H and ¹³C NMR: These spectra will be complex due to the large number of protons and carbons in the ligands. However, specific resonances for the aromatic and aliphatic regions of the dm-segphos and daipen ligands can be identified and used for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the bonding within the complex. Characteristic vibrational frequencies for the aromatic C-H and C=C bonds of the ligands, as well as the Ru-Cl and Ru-N/P bonds, can be observed.

Experimental Protocols: A Guide to Characterization

The following are generalized protocols for the characterization of RuCl₂[(R)-dm-segphos(R)][(R)-daipen]. It is crucial to adapt these procedures based on the available instrumentation and specific sample requirements.

NMR Sample Preparation and Analysis

Objective: To obtain high-resolution NMR spectra for structural verification.

Methodology:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (glovebox or Schlenk line).

  • Solvent Selection: Use a deuterated solvent in which the complex is sufficiently soluble (e.g., CDCl₃, CD₂Cl₂). Ensure the solvent is thoroughly degassed and dried over molecular sieves.

  • Sample Preparation: Accurately weigh a small amount of the complex (typically 5-10 mg) and dissolve it in the chosen deuterated solvent (approximately 0.5-0.7 mL) in an NMR tube.

  • Sealing: Securely cap and seal the NMR tube to prevent atmospheric contamination.

  • Data Acquisition: Acquire ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer. For ³¹P NMR, use an external reference of 85% H₃PO₄.[6]

Workflow for NMR sample preparation and analysis.
X-ray Crystallography

Objective: To determine the definitive solid-state structure of the complex.

Methodology:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). A common method involves dissolving the compound in a good solvent (like dichloromethane or chloroform) and slowly diffusing a poor solvent (like hexane or pentane) into the solution.[8]

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.[9]

Chemical Reactivity and Catalytic Applications

The primary application of RuCl₂[(R)-dm-segphos(R)][(R)-daipen] is as a catalyst for asymmetric hydrogenation reactions.[1] It is highly effective for the enantioselective reduction of a wide range of substrates, including ketones, imines, and olefins. The high efficiency and selectivity are attributed to the synergistic effect of the chiral diphosphine and diamine ligands.

Beyond hydrogenation, this class of ruthenium complexes has shown promise in other catalytic transformations, such as C-H activation and cross-coupling reactions, highlighting its versatility in organic synthesis.[1] The stability and potential for reusability of this catalyst also contribute to its attractiveness for developing sustainable and cost-effective chemical processes.[1]

Conclusion

RuCl₂[(R)-dm-segphos(R)][(R)-daipen] is a sophisticated and highly effective chiral catalyst with significant applications in modern organic synthesis. Its well-defined molecular architecture, a result of the unique combination of the dm-segphos and daipen ligands, provides the basis for its exceptional performance in asymmetric catalysis. A thorough understanding of its physical and chemical properties, coupled with meticulous handling and characterization, is crucial for unlocking its full potential in the development of novel and efficient synthetic methodologies for the production of enantiomerically pure molecules.

References

  • Supporting information - Rsc.org. (n.d.). Retrieved February 23, 2026, from [Link]

  • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Rucl2[(R)-Dm-Segphos(Regr)][(RR)-Dpen] - Pure Synth. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemical shifts, δ, of the 31 P NMR signals, for complexes showing a AB coupling pattern. (n.d.). Retrieved February 23, 2026, from [Link]

  • Dichloro{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(2R)-(-). (n.d.). Retrieved February 23, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB52187017.htm
  • 31P{1H}-NMR spectrum of [Ru(L)2Cl2] - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Rucl2[(S)-Dm-Segphos(Regr)][(S)-Daipen] - Pure Synth. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. (2023, April 27). Retrieved February 23, 2026, from [Link]

  • RuCl2[(R)-dm-segphos(regR)][(R)-daipen] - SpecAU. (n.d.). Retrieved February 23, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]

  • Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes by X-ray Diffraction and Solid-State (31)P CP/MAS NMR Studies and Their Reactivity with Sulfoxides and Thioethers - PubMed. (1996, December 4). Retrieved February 23, 2026, from [Link]

  • Single crystal X-ray structure of Ru-2 . Co-solvent and disor- dered... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Thermal properties of ruthenium alkylidene-polymerized dicyclopentadiene. (2015, August 21). Retrieved February 23, 2026, from [Link]

  • Evidence for a ruthenium dihydride species as the active catalyst in the RuCl2(PPh3)-catalyzed hydrogen transfer reaction in the presence of base - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

  • bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) RuCl₂[(R)-dm-segphos®][(R,R) - Strem. (n.d.). Retrieved February 23, 2026, from https://www.strem.com/catalog/v/44-0228/41/dichloro%7B%28r%29-%28+%29-5%2C5%26%23039%3B-bis%5Bdi%283%2C5-xylyl%29phosphino%5D-4%2C4%26%23039%3B-bi-1%2C3-benzodioxole%7D%5B%281r%2C2r%29-%28+%29-1%2C2-diphenylethylenediamine%5Druthenium%28ii%29_rucl%26%238322%3B%5B%28r%29-dm-segphos%26reg%3B%5D%5B%28r%2Cr%29-dpen%5D
  • (PDF) Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells - ResearchGate. (2023, May 18). Retrieved February 23, 2026, from [Link]

  • Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reactivity and Catalytic Activity of a Robust Ruthenium(II)−Triphos Complex - ResearchGate. (2025, August 10). Retrieved February 23, 2026, from [Link]

  • SOLVENT MISCIBILITY TABLE. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Foundational

RuCl2[(R)-dm-segphos(R)][(R)-daipen] mechanism of action

Title: Technical Guide: Mechanism & Application of RuCl₂[(R)-dm-segphos][(R)-daipen] Subject: Asymmetric Hydrogenation of Ketones via Metal-Ligand Bifunctional Catalysis Version: 2.0 (incorporating revised mechanistic in...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Mechanism & Application of RuCl₂[(R)-dm-segphos][(R)-daipen] Subject: Asymmetric Hydrogenation of Ketones via Metal-Ligand Bifunctional Catalysis Version: 2.0 (incorporating revised mechanistic insights)

Executive Summary: The "Matched" Catalyst

The complex RuCl₂[(R)-dm-segphos][(R)-daipen] represents the zenith of the "Noyori-Ikariya" class of catalysts.[1][2] While the generic Ru-BINAP/Diamine system is a workhorse, this specific combination is engineered for difficult substrates —specifically bulky aryl-alkyl ketones and heteroaromatic ketones where standard catalysts fail to achieve >98% ee.

Its efficacy relies on a precise "chiral match" between two ligands:

  • (R)-DM-SEGPHOS: A biaryl diphosphine with a narrower dihedral angle than BINAP, creating a tighter, deeper chiral pocket.[1][2] The "DM" (3,5-dimethylphenyl) groups increase steric bulk, locking the conformation.

  • (R)-DAIPEN: A chiral diamine derived from valine (isopropyl group) and modified with gem-di-anisyl groups.[1][2] These electron-rich aryl groups stabilize the transition state via non-covalent interactions (CH-π and dispersion forces) that simple diamines (like DPEN) cannot offer.[1][2]

Structural Anatomy & Causality[1][2]

To understand the mechanism, one must first understand the structural rigidities that enforce enantioselectivity.

ComponentChemical IdentityMechanistic Function
Metal Center Ruthenium (II)Octahedral geometry.[1][2] Acts as the hydride donor.[3]
Ligand A (P-P) (R)-DM-SEGPHOS (3,5-xylyl-SEGPHOS)Dihedral Angle Control: The methylenedioxy backbone forces a dihedral angle of ~65°, narrower than BINAP (~74°).[1][2] This "closes" the chiral pocket, forcing the substrate to align strictly with the catalyst's quadrant map.
Ligand B (N-N) (R)-DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine)The "NH Effect": Provides the proton (H⁺) for the bifunctional mechanism.[1][2] The gem-dianisyl groups provide steric bulk that prevents catalyst deactivation via formation of inactive dimers.
Anionic Ligand Chloride (Cl⁻)Leaving group.[1][2] Displaced by the base (alkoxide) to generate the active 16e⁻ species.[2]

Mechanism of Action: The Revised Bifunctional Pathway

Historically, this reaction was described by a "pericyclic" transition state.[4] However, modern computational studies (Dub et al.) have refined this into a model driven by electrostatic stabilization and low-barrier hydrogen bonding .[1][2]

The Catalytic Cycle (Step-by-Step)
  • Pre-catalyst Activation: The stable RuCl₂ precatalyst is treated with a base (KOtBu) in isopropanol (IPA).[1][2] This eliminates HCl, forming the 16e⁻ Ru-Amide species (Purple in diagram).[1][2] This is the "entry point" to the cycle.

  • Heterolytic H₂ Cleavage: The 16e⁻ species binds H₂. The basic nitrogen of the diamine ligand deprotonates the H₂, while the hydride (H⁻) coordinates to the Ruthenium. This forms the 18e⁻ Ru-Dihydride species (Yellow in diagram).[1][2]

  • Enantio-determining Step (Outer-Sphere): The ketone substrate approaches.[1][2] Crucially, it does not bind to the metal .

    • The C=O oxygen hydrogen-bonds to the N-H proton of the ligand.

    • The C=O carbon accepts the hydride from Ru.[5]

    • Why DAIPEN matters here: The bulky anisyl groups of DAIPEN shield the "open" quadrants, forcing the ketone to approach in only one specific orientation (re-face or si-face) to minimize steric clash.

  • Product Release: The hydride and proton are transferred simultaneously (concerted but asynchronous). The alcohol product is released, regenerating the 16e⁻ Ru-Amide.

Visualizing the Pathway

CatalyticCycle PreCat Pre-Catalyst RuCl2(dm-segphos)(daipen) Active16e Active 16e⁻ Species [RuH(dm-segphos)(daipen-H)] (Ru-Amide) PreCat->Active16e Activation +KOtBu, -KCl, -HOtBu Active18e Active 18e⁻ Species [RuH2(dm-segphos)(daipen)] (Ru-Hydride-Amine) Active16e->Active18e H2 Activation (Heterolytic Cleavage) TransState Transition State Outer-Sphere Assembly (NH···O=C Interaction) TransState->Active16e Hydride Transfer - Product Product Chiral Alcohol (R)-Product TransState->Product Active18e->TransState + Ketone Substrate (Supramolecular Assembly)

Caption: The metal-ligand bifunctional cycle. Note that the substrate never binds directly to the Ru center (Outer-Sphere), preventing inhibition by heteroatoms.[1]

Experimental Protocol: Asymmetric Hydrogenation of 2'-Acetonaphthone

This protocol demonstrates the hydrogenation of a bulky ketone, showcasing the superiority of the DM-SEGPHOS/DAIPEN system over standard BINAP catalysts.

Target: (R)-1-(2-naphthyl)ethanol Catalyst Loading: S/C = 5,000 (Substrate/Catalyst ratio)[1][2]

Reagents & Equipment
  • Catalyst: RuCl₂[(R)-dm-segphos][(R)-daipen] (Takasago/Sigma).[1][2]

  • Substrate: 2'-Acetonaphthone (Purified, >99%).

  • Solvent: 2-Propanol (IPA), HPLC grade, degassed.[2]

  • Base: Potassium tert-butoxide (KOtBu), 1.0 M in THF.[1][2]

  • Equipment: Stainless steel autoclave (Parr or similar) with glass liner.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • In a 100 mL glass liner equipped with a magnetic stir bar, add 2'-Acetonaphthone (8.51 g, 50 mmol).

    • Add degassed 2-Propanol (15 mL).[1][2]

  • Catalyst Addition:

    • Weigh RuCl₂[(R)-dm-segphos][(R)-daipen] (12.1 mg, 0.01 mmol).[1][2]

    • Note: Do not dissolve the catalyst in solvent for long periods before adding base; the complex is stable, but the active hydride species is sensitive to air.

    • Add the solid catalyst to the substrate solution.

  • Activation:

    • Add KOtBu solution (0.5 mL of 1.0 M solution, 0.5 mmol).

    • Ratio: Base:Catalyst ratio should be at least 50:1 to ensure rapid turnover and prevent product inhibition.

  • Hydrogenation:

    • Place the liner in the autoclave. Seal immediately.

    • Purge: Pressurize with H₂ to 5 bar, then vent. Repeat 5 times to remove all O₂.

    • Pressurize: Fill to 10 bar (1 MPa) H₂.

    • Reaction: Stir vigorously (1000 rpm) at 30°C for 12 hours.

  • Work-up:

    • Vent H₂ carefully (fume hood).[1][2]

    • Concentrate the solvent via rotary evaporation.

    • Pass through a short silica plug (eluent: Hexane/EtOAc 8:[1][2]1) to remove the ruthenium residue.[2]

  • Analysis:

    • Determine conversion by ¹H NMR.[2]

    • Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).[1][2]

Expected Result: >99% Conversion, >98% ee.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (O₂/H₂O)Ensure solvents are degassed.[1][2] Use higher grade IPA.
Insufficient BaseThe active species requires base to form. Ensure Base/Cat ratio is >20:1.
Chloride InhibitionIf using HCl-contaminated substrate, increase base loading.
Low Enantioselectivity Wrong SolventIPA is standard.[2] MeOH can sometimes erode ee due to proton exchange rates.[2] Switch to t-Amyl alcohol.[1][2]
Temperature too highLower temperature to 20°C or 0°C. Reaction will be slower but more selective.
Racemization of Product Product is base-sensitiveReduce base loading or switch to weak base (K₂CO₃) if applicable, though rate will drop.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.[2] Link

  • Dub, P. A., & Gordon, J. C. (2018). The Role of the Metal-Ligand Bifunctional Mechanism in the Hydrogenation of Polar Bonds. Nature Reviews Chemistry, 2, 396–408. Link

  • Saito, T., et al. (2001).[2] DM-SEGPHOS: A New Chiral Ligand for Asymmetric Reactions.[1] Advanced Synthesis & Catalysis, 343(3), 264-267.[2] Link

  • Takasago International Corporation. (2023).[1][2] SEGPHOS® Ligand Family Technical Brochure. Link[1][2]

Sources

Exploratory

stability and storage conditions for RuCl2[(R)-dm-segphos(R)][(R)-daipen]

Executive Summary & Core Directive RuCl2[(R)-dm-segphos][(R)-daipen] (CAS: 944450-43-5) is a high-value, chiral ruthenium-based catalyst primarily employed in the asymmetric hydrogenation of ketones to chiral alcohols.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

RuCl2[(R)-dm-segphos][(R)-daipen] (CAS: 944450-43-5) is a high-value, chiral ruthenium-based catalyst primarily employed in the asymmetric hydrogenation of ketones to chiral alcohols.[1][2] Its efficacy relies entirely on the structural integrity of the Ruthenium(II)-Diphosphine-Diamine coordination sphere.[1]

The Core Directive: This catalyst is air-sensitive and hygroscopic over time.[1][2] While the solid state exhibits moderate stability compared to earlier generations (e.g., Ru-BINAP), oxidation of the phosphine ligand and hydrolysis of the diamine are the primary failure modes.

Golden Rule: Treat this catalyst as a "living" chemical entity. Exposure to atmospheric oxygen, moisture, or heat breaks the catalytic cycle before it begins, leading to stalled reactions and poor enantiomeric excess (ee).[2]

Physicochemical Profile

PropertySpecificationCritical Note
Full Name Dichloro[(R)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole][(2R)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II)"dm-segphos" and "daipen" define the chiral pocket.[1][2][3]
CAS Number 944450-43-5 Verify against CoA to ensure correct stereochemistry ((R)/(R)).
Appearance Yellow to Amber Powder Green or Black discoloration indicates significant decomposition (Ru(III) formation).[1][2]
Molecular Weight 1209.18 g/mol High MW requires precise weighing for mol% calculations.[1][2]
Solubility Soluble in MeOH, iPrOH, TolueneUnstable in solution under air.[2]
Air Sensitivity High (especially in solution)Phosphine ligands oxidize to phosphine oxides (P=O).[1][2]
Storage Temp 2°C to 8°C (Refrigerated)Heat accelerates ligand dissociation.[1][2]

Stability Mechanisms & Degradation Pathways[2][5]

The stability of this complex is governed by the lability of the ligands. The degradation is not random; it follows specific chemical pathways that you can prevent.

The Oxidation Trap (Primary Failure Mode)

The electron-rich phosphorus atoms in the dm-segphos ligand are prone to oxidation by atmospheric oxygen.

  • Mechanism:

    
     attacks the phosphorus center, converting the active Ru-P  bond into a catalytically inactive Ru-O=P  species or causing ligand dissociation.
    
  • Result: The catalyst loses its ability to coordinate with the substrate, leading to 0% conversion .

Ligand Dissociation (Solution Instability)

In coordinating solvents (like Methanol or Isopropanol) without substrate present, the diamine ligand (daipen ) can dissociate from the Ruthenium center if left standing for prolonged periods, especially if the temperature rises.

  • Causality: Solvents compete for the open coordination sites.[1] Once the diamine is lost, the chiral environment is destroyed.

  • Result: The reaction may proceed, but enantioselectivity (ee%) will plummet .

Visualization of Degradation Logic

DegradationPathways Fresh Fresh Catalyst (Yellow, Active Ru(II)) Oxidation Phosphine Oxidation (Formation of P=O species) Fresh->Oxidation + Oxygen Hydrolysis Diamine Dissociation/Hydrolysis (Loss of Chiral Environment) Fresh->Hydrolysis + Moisture/Solvent Time Oxygen Exposure to Air (O2) Oxygen->Oxidation Moisture Exposure to Moisture (H2O) Moisture->Hydrolysis Inactive Inactive Ru Species (Green/Black, No Conversion) Oxidation->Inactive Catalytic Death LowEE Racemic Ru Species (Active but Low ee%) Hydrolysis->LowEE Loss of Stereocontrol

Figure 1: Primary degradation pathways.[1][2] Oxidation leads to inactivity, while ligand loss leads to poor selectivity.[2]

Storage Protocol: The "Gold Standard"

To guarantee reproducibility in drug development, adhere to the Tier 1 protocol.

Tier 1: The Gold Standard (Recommended)
  • Environment: Nitrogen or Argon-filled Glovebox (< 1 ppm

    
    , < 1 ppm 
    
    
    
    ).[1][2]
  • Container: Original glass vial with a teflon-lined screw cap, sealed with electrical tape or Parafilm M® inside the box.

  • Temperature: Store the sealed secondary container (jar) in a glovebox freezer (-20°C) or a dedicated fridge (2-8°C).

  • Protocol:

    • Receive shipment and immediately transfer the unopened vial into the glovebox antechamber.

    • Cycle the antechamber (Evacuate/Refill) at least 3 times.[1][2][4] Caution: Ensure the vial cap is not so tight that pressure differentials crack the glass, but tight enough to hold seal.

    • Open only inside the inert atmosphere.[1]

Tier 2: The Acceptable Standard (Schlenk Line)
  • Environment: Desiccator stored at 2-8°C.

  • Container: Septum-sealed vial purged with Argon.

  • Protocol:

    • Store the vial in a fridge at 4°C.

    • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in warm air causes immediate water condensation on the catalyst.

    • Flush the headspace with Argon after every use.[1]

Handling & Experimental Workflow

Objective: Transfer the catalyst from storage to reaction vessel without a single second of air exposure.

Method A: Glovebox Handling (Solid Transfer)[1][2][3]
  • Weighing: Tare a dry reaction vial (with stir bar) inside the glovebox.

  • Transfer: Weigh the specific mass of RuCl2[(R)-dm-segphos][(R)-daipen].[1][2]

  • Sealing: Cap the reaction vial with a septum cap inside the box.

  • Removal: Remove the sealed vial. Connect to Schlenk line immediately via needle/argon line if solvent addition is external.[1][2]

Method B: Schlenk Line Handling (Solution Transfer)

Use this if a glovebox is unavailable.[1][2]

  • Degas Solvent: Vigorously sparge your solvent (MeOH or iPrOH) with Argon for 20 minutes or use the Freeze-Pump-Thaw method (3 cycles).[1][2]

  • Inert Weighing: If weighing in air is unavoidable, do it rapidly (< 1 minute) into a pre-weighed vial and immediately evacuate/purge the vial 3 times on the Schlenk line.

  • Dissolution: Cannulate degassed solvent into the catalyst vial.

  • Transfer: Syringe the catalyst solution into the main reaction vessel (which must already be under inert gas).

Critical Warning: Never store the catalyst in solution. Prepare the solution immediately before use.[1]

Quality Control & Self-Validation

How do you know if your catalyst is dead before wasting valuable substrate?

Visual Inspection[1][2]
  • Pass: Bright Yellow / Amber powder.[1][2]

  • Fail: Dark Green, Brown, or Black clumps.[1][2] (Indicates oxidation to Ru(III) or cluster formation).[1][2]

Analytical Validation ( NMR)

The most definitive test is Phosphorus-31 NMR.[1][2]

  • Solvent: Degassed

    
     (Benzene-d6) or 
    
    
    
    .[1][2]
  • Procedure: Prepare a sample under inert conditions.[1][2][4][5][6]

  • Signals:

    • Active Catalyst: Look for the characteristic doublet/singlet pair of the dm-segphos ligand coordinated to Ru. (Refer to the specific CoA for the exact shift, typically in the +20 to +60 ppm range depending on solvent).

    • Impurity (Oxide): A sharp singlet appearing downfield (often +30 to +50 ppm range, distinct from the complex) indicates free phosphine oxide.[1]

    • Impurity (Free Ligand): Signals matching the free ligand (usually negative ppm or very different from the complex) indicate ligand dissociation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst Oxidation (Dead Catalyst)Check storage seals.[1][2] Verify inert gas quality. Ensure solvent was degassed.[1][2][7]
Low Enantioselectivity (ee) Ligand dissociation or RacemizationReaction temperature too high? Catalyst sat in solution too long?
Color is Green/Black Ru(III) formationDiscard batch. Moisture ingress likely occurred during storage.[1][2]
Slow Reaction Rate Inhibitor presenceCheck substrate for impurities (amines, sulfurs) that poison Ru.[1][2]

References

  • Takasago International Corporation. Technical Data Sheet: RuCl2[(R)-dm-segphos][(R)-daipen]. Retrieved from Takasago Fine Chemicals.[1][2] Link

  • Sigma-Aldrich (Merck). Product Specification: RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5).[1][2] Link

  • Noyori, R., & Ohkuma, T. (2001).[1][2] Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40-73.[1][2] (Foundational mechanism).[1][2]

  • Strem (Ascensus). Catalog Entry: RuCl2[(R)-dm-segphos][(R)-daipen]. Link

  • Argonne National Laboratory. Air-Sensitive Catalyst Handling and Glovebox Protocols. Link[1][2]

Sources

Protocols & Analytical Methods

Method

Ruthenium-Catalyzed Cross-Coupling: Next-Generation Protocols

Content Type: Detailed Application Notes & Protocols Audience: Drug Discovery Chemists & Process Development Scientists Executive Summary: The Ruthenium Advantage While Palladium (Pd) remains the historical standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes & Protocols Audience: Drug Discovery Chemists & Process Development Scientists

Executive Summary: The Ruthenium Advantage

While Palladium (Pd) remains the historical standard for cross-coupling, Ruthenium (Ru) has emerged as a critical orthogonal tool in modern drug discovery. Unlike Pd, which relies heavily on pre-functionalized handles (halides/boronic acids), Ru-catalysis excels in C–H Activation and Borrowing Hydrogen methodologies.

Key Strategic Advantages:

  • Cost Efficiency: Ru precursors are significantly cheaper than Pd or Rh.

  • Orthogonal Selectivity: Ru(II) carboxylate systems often exhibit unique meta-selectivity or specific ortho-selectivity distinct from Pd-catalyzed pathways.

  • Atom Economy: "Borrowing Hydrogen" protocols allow the use of alcohols as alkylating agents, generating only water as a byproduct.[1][2]

Mechanism-Driven Design: The CMD Pathway

To successfully implement Ru-catalyzed C–H functionalization, one must understand the Concerted Metalation-Deprotonation (CMD) mechanism.[3] Unlike the


 mechanism typical of electrophilic metals, Ru(II) requires a carboxylate (or carbonate) ligand to act as an intramolecular base.
Mechanistic Insight

The carboxylate ligand coordinates to the Ru center and simultaneously deprotonates the substrate's C–H bond. This explains why pivalic acid (PivOH) or mesitoic acid (MesCOOH) are critical additives in these protocols.

CMD_Mechanism PreCat Pre-Catalyst [Ru(p-cymene)Cl2]2 Active Active Species Ru(II)(O2CR)2 PreCat->Active + Carboxylate + Base Coord Substrate Coordination (Directing Group binds Ru) Active->Coord + Substrate TS CMD Transition State (Carboxylate deprotonates C-H) Coord->TS Agostic Interaction Metala Ruthenacycle Intermediate TS->Metala - RCOOH OxAdd Oxidative Addition (Ar-X inserts) Metala->OxAdd + Ar-X RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Active Product Release

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note the critical role of the carboxylate ligand in the transition state (TS).

Application Note A: Ortho-Selective C–H Arylation

Objective: Direct arylation of 2-phenylpyridine or azoarenes using aryl halides. Mechanism: Ru(II)-catalyzed, carboxylate-assisted C–H activation.[4][5][6]

Protocol Design & Rationale

This protocol utilizes


, a robust and air-stable precatalyst. Mesitoic acid (MesCOOH) is selected as the additive because its steric bulk prevents catalyst deactivation (dimerization) and facilitates the reductive elimination step.
Step-by-Step Methodology
  • Reaction Setup (Air-tolerant, but inert atmosphere preferred for reproducibility):

    • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

      • Substrate: 2-Phenylpyridine (1.0 equiv, 0.5 mmol).

      • Coupling Partner: Aryl Bromide (1.2 equiv).

      • Catalyst:

        
         (2.5 mol%).[4]
        
      • Ligand/Additive: MesCOOH (10–30 mol%).

      • Base:

        
         (2.0 equiv).
        
  • Solvent Addition:

    • Add NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane (2.0 mL).

    • Note: NMP is often superior for solubility, but Dioxane is easier to remove during workup.

  • Reaction:

    • Seal the tube and heat to 100–120 °C for 18–24 hours.

    • Observation: The mixture typically turns dark brown/black as the active ruthenacycle forms.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP and inorganic salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via silica gel flash chromatography.

Data Summary: Substrate Scope

Substrate (DG)ElectrophileYieldSelectivityNotes
2-PhenylpyridinePh-Br85-92%Mono/Di mixSteric bulk on Ph-Br favors mono.
Azoarene4-OMe-Ph-Br78-85%MonoAzo group is a superior DG for Ru.
IminePh-Cl<10%PoorImines are unstable under Ru/High Temp.

Application Note B: Meta-Selective Functionalization

Objective: Functionalization of the meta-position (relative to the directing group), a transformation difficult to achieve with Pd. Mechanism: Remote


-activation. The directing group coordinates Ru, but the geometry forces the metal to activate the para-position relative to the C-Ru bond (which is meta to the DG).
Protocol Design (Sulfonylation)

This protocol is based on the work of Frost and Ackermann. It uses a sulfonyl chloride as the coupling partner.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 2-Phenylpyridine (0.5 mmol).

    • Partner: Tosyl Chloride (TsCl) (1.5 equiv).

    • Catalyst:

      
       (5 mol%).[4]
      
    • Additive:

      
       (10 mol%) or 
      
      
      
      .
    • Rationale: Silver/Potassium salts abstract the chloride from the Ru precursor, generating a cationic Ru species which is more electrophilic and reactive for this specific pathway.

  • Conditions:

    • Solvent: 1,2-Dichloroethane (DCE).

    • Temperature: 100 °C.

    • Time: 16 hours.

  • Purification:

    • Standard aqueous workup and column chromatography.

Application Note C: "Borrowing Hydrogen" C-N Coupling

Objective: Alkylation of amines using alcohols instead of alkyl halides. Mechanism: Alcohol Dehydrogenation


 Imine Formation 

Hydrogenation.
Workflow Diagram

Borrowing_Hydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (Intermediate) Alcohol->Aldehyde Dehydrogenation (Ru -> Ru-H2) Imine Imine (Intermediate) Aldehyde->Imine + Amine - H2O Amine Primary Amine (R'-NH2) Product Sec. Amine (R-CH2-NH-R') Imine->Product Hydrogenation (Ru-H2 -> Ru) Ru_H2 Ru-H2 Species Ru_H2->Imine H-Transfer

Figure 2: The Borrowing Hydrogen cascade. The catalyst "borrows" hydrogen to oxidize the alcohol, then returns it to reduce the imine.

Protocol Design

Based on the Williams protocol, this method is highly applicable to late-stage functionalization (LSF) of drug intermediates.

  • Reagents:

    • Catalyst:

      
       (0.5 mol%).
      
    • Ligand: DPEphos or dppf (1.0 mol%). Bidentate phosphines are essential.

    • Base:

      
       (10 mol%) - Initiates the cycle.
      
  • Procedure:

    • Combine Alcohol (1.0 equiv) and Amine (1.1 equiv) in Toluene.

    • Add catalyst mix.[1][7]

    • Reflux (110 °C) in a sealed tube (to prevent loss of volatile aldehyde intermediates).

    • Green Metric: No stoichiometric waste; water is the only byproduct.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (C-H) Catalyst poisoning or dimer formation.Increase carboxylate additive (MesCOOH) to 30 mol%. Ensure inert atmosphere.
Poor Regioselectivity Directing group is too weak or flexible.Switch to a stronger DG (e.g., Pyridine -> Pyrazole) or use a removable DG (e.g., Triazene).
Dehalogenation Hydride formation causing side reactions.Avoid alcoholic solvents in C-H activation; stick to NMP/Dioxane.
No Reaction (Borrowing H) Inactive catalyst species.Ensure

is fresh/dry. It is required to form the active alkoxide-Ru species.[2]

References

  • Ackermann, L. (2011).[5] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link

  • Ackermann, L., et al. (2014).[4] "Ruthenium(II)-Catalyzed C–H Arylation of Azoarenes." Journal of Organic Chemistry. Link

  • Hamid, M. H. S. A., Williams, J. M. J., et al. (2009).[1] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society. Link

  • Leitch, J. A., & Frost, C. G. (2017). "Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation." Chemical Society Reviews.[8] Link

  • Gou, X. Y., et al. (2021).[9] "Ruthenium-Catalyzed Radical Cyclization/meta-Selective C–H Alkylation." ACS Catalysis.[9] Link

Sources

Application

Application Note: Stereoselective Synthesis of Chiral Poly(carbinols) via Asymmetric Hydrogenation

[1][2] Executive Summary This application note details the protocol for synthesizing high-value chiral poly(carbinols) (chiral polyalcohols) using the advanced ruthenium complex RuCl₂[(R)-dm-segphos][(R)-daipen] .[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the protocol for synthesizing high-value chiral poly(carbinols) (chiral polyalcohols) using the advanced ruthenium complex RuCl₂[(R)-dm-segphos][(R)-daipen] .[1] While traditional polymerization (e.g., radical polymerization) of vinyl ketones yields atactic (amorphous) polyalcohols upon non-selective reduction, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) or High-Pressure Asymmetric Hydrogenation (AH) to induce stereoregularity (isotacticity) into the polymer backbone.[1]

The resulting chiral polymers exhibit distinct physical properties (crystallinity, optical activity) and are critical precursors for advanced drug delivery systems, chiral separation membranes, and liquid crystalline materials.

Scientific Rationale & Catalyst Selection

The Challenge: Chirality in Polymers

Synthesizing polymers with main-chain chirality is notoriously difficult.[1] Direct polymerization of chiral monomers is expensive. A more scalable approach is the Post-Polymerization Modification of prochiral polyketones. However, standard reducing agents (NaBH₄, LiAlH₄) produce racemic, atactic stereocenters.

The Solution: RuCl₂[(R)-dm-segphos][(R)-daipen]

This specific catalyst is selected over the standard Noyori catalyst (Ru-BINAP/DAIPEN) for three critical reasons:

  • Steric Match: The DM-SEGPHOS ligand (3,5-xylyl groups) creates a narrower chiral pocket than BINAP, essential for recognizing the steric bulk of a polymer chain compared to a small molecule.

  • Electronic Activation: The DAIPEN diamine (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) provides superior stability and activity for aromatic ketones compared to simple DPEN.[1]

  • Outer-Sphere Mechanism: The catalyst operates via a metal-ligand bifunctional mechanism, preventing the need for the polymer to coordinate directly to the metal center, which is often sterically inhibited in macromolecules.

Mechanistic Pathway

The reaction proceeds via the Noyori-Ikariya mechanism .[1] The Ruthenium center activates H₂, while the amine proton of the DAIPEN ligand directs the hydride transfer via hydrogen bonding to the carbonyl oxygen.

Noyori_Mechanism cluster_cycle Metal-Ligand Bifunctional Cycle PreCat Pre-Catalyst (Ru-Cl2) Active Active Species (Ru-H / N-H) PreCat->Active -HCl (via Base) TS Transition State (6-membered) Active->TS + Substrate Product Chiral Polymer Unit (Alcohol) TS->Product Hydride Transfer Product->Active + H2 (Regeneration) Base Base Activation (t-BuOK) Base->PreCat H2 H2 (Pressure) H2->Product Substrate Polyketone (Prochiral) Substrate->TS

Caption: The Metal-Ligand Bifunctional Mechanism allows hydride transfer without direct polymer coordination.[1]

Experimental Protocol

Safety Warning: This protocol involves high-pressure hydrogen gas (up to 50 bar).[1] All operations must be performed in a rated autoclave behind a blast shield.

Materials
  • Substrate: Poly(4-vinylacetophenone) (PVAP) or similar aromatic polyketone (

    
     kDa).[1]
    
  • Catalyst: RuCl₂[(R)-dm-segphos][(R)-daipen] (CAS: 944450-43-5).[1][2][3]

  • Base: Potassium tert-butoxide (

    
    -BuOK) (1.0 M in THF).[1]
    
  • Solvent: 2-Propanol (IPA) / Toluene mixture (anhydrous, degassed).[1]

  • Gas: Hydrogen (99.999% purity).[1]

Reaction Setup (Autoclave)
  • Preparation (Glovebox):

    • In an Ar-filled glovebox, weigh the Polyketone substrate (1.0 mmol ketone equivalent) into a glass liner.[1]

    • Add the catalyst RuCl₂[(R)-dm-segphos][(R)-daipen] (0.001 mmol, S/C = 1000).[1] Note: For higher molecular weight polymers, increase loading to S/C = 500.

    • Add anhydrous 2-Propanol/Toluene (4:1 v/v, 5 mL). Toluene aids polymer solubility; IPA is required for the catalytic cycle.

    • Add

      
      -BuOK solution (0.02 mmol).[1] Crucial: The base activates the pre-catalyst by removing HCl.
      
  • Hydrogenation:

    • Seal the liner in the autoclave.

    • Purge with H₂ (5 bar) three times to remove Argon.[1]

    • Pressurize to 30 bar (435 psi) .

    • Stir vigorously (1000 rpm) at 30°C for 18–24 hours.

    • Note on Temperature: Do not exceed 50°C to avoid polymer precipitation or catalyst deactivation.

  • Workup:

    • Vent H₂ carefully.

    • Precipitate the polymer solution into cold Hexane or Methanol (depending on solubility).[1]

    • Filter and dry under vacuum at 40°C.

Workflow Diagram

Workflow cluster_prep 1. Preparation (Glovebox) cluster_rxn 2. Reaction (Autoclave) cluster_iso 3. Isolation Weigh Weigh Polyketone & Catalyst Solvent Add Toluene/IPA & t-BuOK Base Weigh->Solvent Purge Purge H2 (3x) Solvent->Purge Pressurize Pressurize 30 bar Purge->Pressurize Stir Stir 24h @ 30°C Pressurize->Stir Vent Vent H2 Stir->Vent Precip Precipitate in Hexane Vent->Precip Dry Vac Dry & NMR Precip->Dry

Caption: Step-by-step workflow for the asymmetric hydrogenation of polyketones.[1]

Data Analysis & Characterization

To validate the synthesis, you must prove both conversion (ketone


 alcohol) and tacticity  (stereocontrol).[1]
Expected Results Table
ParameterMethodTypical Result (Racemic Reduction)Typical Result (Ru-Segphos AH)
Conversion ¹H NMR (C=O vs CH-OH)>99%>98%
Tacticity (Triads) ¹³C NMR1:2:1 (mm:mr:rr) - Atactic>90% (mm) - Isotactic
Crystallinity (

)
DSCLow

, Amorphous
Higher

, Semi-crystalline
Optical Rotation Polarimetry


(High magnitude)
Calculation of Stereoselectivity

Unlike small molecules where we measure ee (enantiomeric excess), in polymers we measure Tacticity via ¹³C NMR.

  • Isotactic (mm): Adjacent chiral centers have the same configuration (R,R,R...).[1]

  • Syndiotactic (rr): Alternating configuration (R,S,R...).[1]

  • Atactic: Random.

Validation Step: Dissolve 20 mg of the product in DMSO-


. Acquire a quantitative ¹³C NMR. The methine carbon of the alcohol will split into triads.
  • The RuCl₂[(R)-dm-segphos][(R)-daipen] system should predominantly yield the isotactic (mm) triad, confirming the catalyst successfully dictated the stereochemistry of every repeat unit along the chain.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O₂Ensure strict degassing; use fresh

-BuOK.
Polymer aggregationIncrease Toluene ratio to improve chain solvation.
Low Stereocontrol Temperature too highLower temp to 25°C; reaction rate will drop but selectivity increases.
Wrong BaseUse

-BuOK or KOH; avoid weak bases like carbonates.[1]
Gelation Cross-linkingEnsure the substrate is free of divinyl impurities.

References

  • Takasago International Corporation. (n.d.).[1][4] SEGPHOS® Ligand Family & Ruthenium Catalysts.[4][5] Retrieved from [Link][1]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. (Seminal work on the mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

improving enantioselectivity in ruthenium-catalyzed hydrogenation

Technical Support Center: Ruthenium-Catalyzed Asymmetric Hydrogenation Status: Operational Operator: Senior Application Scientist Topic: Optimizing Enantioselectivity (ee%) in Noyori-Type Hydrogenations Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ruthenium-Catalyzed Asymmetric Hydrogenation

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Enantioselectivity (ee%) in Noyori-Type Hydrogenations

Welcome to the Technical Support Center

You have reached the Tier-3 Support Desk for asymmetric catalysis. This guide addresses the most common failure mode in ruthenium-catalyzed hydrogenation: Sub-optimal Enantioselectivity.

Unlike standard heterogeneous hydrogenation, Ru-catalyzed asymmetric hydrogenation (AH) relies on a delicate "handshake" between the catalyst's chiral pocket and the substrate. If your ee% is low, the molecular recognition event is failing.[1]

Emergency Triage (Quick Fixes):

  • Check your Base: Are you using

    
    -BuOK? Is it fresh? (Carbonate formation kills activity).[1]
    
  • Check your Solvent: Are you using Methanol? Switch to 2-Propanol (iPrOH) to prevent reversible hydrogen transfer (racemization).[1]

  • Check your Pressure: Higher pressure does not always mean higher ee%.[1] For some substrates, lower pressure (10–20 bar) improves selectivity.[1]

Module 1: Catalyst Selection & Ligand Tuning

The Core Issue: The "Noyori-type" catalyst operates via a metal-ligand bifunctional mechanism .[1][2][3] The ruthenium hydride delivers a hydride (


) to the carbonyl carbon, while the amine proton (

) delivers a proton (

) to the oxygen.[3][4] This occurs in an outer-sphere transition state.[1][5]

If the steric bulk of your ligand does not match the steric bulk of your ketone, the "lock and key" fit is loose, allowing the substrate to enter in the wrong orientation.

Troubleshooting Logic: Ligand Selection

LigandSelection Start Start: Low ee% SubstrateType Analyze Substrate Sterics Start->SubstrateType ArylAlkyl Aryl-Alkyl Ketone (e.g., Acetophenone) SubstrateType->ArylAlkyl Bulky Bulky/Ortho-Substituted (e.g., o-methyl acetophenone) SubstrateType->Bulky Hetero Heteroaromatic (e.g., Acetylpyridine) SubstrateType->Hetero BINAP Standard BINAP/DAIPEN (Baseline) ArylAlkyl->BINAP Standard XylBINAP XylBINAP (Increased Steric Bulk) Bulky->XylBINAP Increase steric wall TolBINAP TolBINAP (Moderate Steric Bulk) Hetero->TolBINAP Electronic tuning

Figure 1: Decision tree for ligand tuning based on substrate sterics.

Technical Insight:

  • Simple Ketones: (S)-BINAP/(S,S)-DPEN is the workhorse.[1]

  • Sterically Demanding Ketones: If your substrate has an ortho-substituent, the standard phenyl rings on BINAP are not bulky enough to force the substrate into the chiral pocket.[1] Switch to XylBINAP (3,5-dimethylphenyl groups).[1] The extra width of the "Xyl" wings creates a tighter chiral pocket, restoring high ee.

Module 2: Reaction Condition Optimization

Once the catalyst is chosen, the environment (Solvent, Base, Pressure) dictates the kinetics and thermodynamics of the enantioselective step.

Critical Parameter Table
ParameterRecommendationTechnical Rationale
Solvent 2-Propanol (iPrOH) Preferred. It is a secondary alcohol.[1] Once the ketone is reduced, the reverse reaction (oxidation) is thermodynamically unfavorable in iPrOH, preventing product racemization [1].
Solvent (Alt) Methanol (MeOH)Risky. Faster rates due to polarity, but MeOH can facilitate product racemization via reversible transfer hydrogenation.[1] Use only if iPrOH fails to solubilize.[1]
Base

-BuOK (1.0 - 2.0 mol%)
Essential for generating the active Ru-dihydride species.[1] Warning: Excess base (>10 eq vs catalyst) can catalyze background racemization of the product alcohol.
Pressure 10 - 50 bar

High pressure generally favors the forward hydrogenation pathway over the reversible transfer pathway.[1] However, extremely high pressure (>80 bar) rarely improves ee further.[1]
Temperature 25°C - 30°CLower temperatures favor the enantioselective pathway (

difference).[1] Avoid heating (>50°C) unless conversion is stalled.[1]
The Mechanistic Pathway (Why Base is Critical)

Mechanism PreCat Pre-Catalyst (Ru-Cl2) Active Active Catalyst (Ru-H2) PreCat->Active Activation (-HCl) Base Base (t-BuOK) Base->Active Promotes TS 6-Membered TS (Outer Sphere) Active->TS + Substrate + H2 Product Chiral Alcohol (High ee) TS->Product Hydride Transfer Product->Active Regeneration

Figure 2: The activation cycle.[1] The base is required to remove HCl and generate the active Ru-H species [2].

Module 3: Experimental Protocol (Self-Validating)

Objective: Hydrogenation of Acetophenone (Standard) to (R)-1-Phenylethanol. Validation: This protocol must yield >95% conversion and >90% ee to confirm the system is clean.

Reagents:

  • Catalyst:

    
     (Use pre-formed complex for reproducibility).
    
  • Base:

    
    -BuOK (1.0 M solution in 
    
    
    
    -BuOH).[1] Do not use solid chunks that may be hydrated.
  • Solvent: Anhydrous 2-Propanol (degassed).[1]

Step-by-Step Workflow:

  • The "Schlenk" Check (Air Sensitivity):

    • The active Ru-H species is air-sensitive.[1] All solids must be weighed in air but transferred immediately to an Argon-purged vessel.[1]

    • Validation: If the catalyst solution turns from orange/brown to dark green/black immediately upon adding base, you have oxygen contamination.[1] Stop and re-degas.

  • Catalyst Activation (The "Pre-Stir"):

    • In a Schlenk flask under Argon, dissolve the Ru-catalyst (S/C = 1000, e.g., 2 mg) in 2-Propanol (1 mL).

    • Add

      
      -BuOK solution (Target ratio: Base/Ru = 2:1 to 50:1. Start with 10:1).
      
    • Observation: The solution should remain a clear orange/yellow.[1]

  • Substrate Addition:

    • Add the ketone substrate (degassed) to the catalyst mixture.

    • Transfer the mixture via cannula or gas-tight syringe into the stainless steel autoclave.[1]

  • Pressurization (The Purge):

    • Purge the autoclave 3 times with

      
       (Fill to 10 bar, release to 1 bar).
      
    • Reason: Removes trace

      
       and 
      
      
      
      .[1]
    • Pressurize to final pressure (e.g., 20 bar).[1] Stir vigorously (1000 rpm).

  • Quench & Analyze:

    • After 12-24 hours, release pressure carefully.[1]

    • Crucial: Immediately neutralize the mixture with dilute HCl or silica gel filtration.[1]

    • Why? Leaving the product in a basic solution can cause racemization during workup.[1]

Module 4: FAQs & Troubleshooting

Q1: My reaction goes to 100% conversion, but the ee is 0% (Racemic).

  • Diagnosis: You likely have a "Transfer Hydrogenation" background reaction competing with the "Hydrogenation" reaction, or post-reaction racemization.[1]

  • Fix:

    • Ensure you are using

      
       gas, not just relying on the solvent as a hydrogen source.[1]
      
    • Switch solvent from MeOH to iPrOH.[1]

    • Neutralize immediately. If the reaction sits in base after

      
       is removed, the catalyst can reverse the reaction, scrambling the stereocenter.[1]
      

Q2: The reaction stops at 50% conversion.

  • Diagnosis: Catalyst poisoning.[1]

  • Fix:

    • Halides: Does your substrate contain a C-Cl or C-Br bond? These can poison Ru.[1]

    • Acidic Impurities: Is your ketone distilled? Trace carboxylic acids from precursor synthesis will protonate the hydride (

      
      ) to form 
      
      
      
      and inactive
      
      
      , killing the cycle. Pass the substrate through a basic alumina plug before use.[1]

Q3: Can I use water as a co-solvent?

  • Answer: Generally, no for standard BINAP-Ru systems.[1] Water can deactivate the bifunctional mechanism by hydrogen bonding to the NH ligand, disrupting the transition state. However, specific "surfactant-type" Ru catalysts exist for aqueous media, but they are specialized [3].[1]

References

  • Noyori, R., et al. "Asymmetric Hydrogenation of Ketones."[1][6][7][8] Journal of the American Chemical Society, 1987.[1][9]

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)."[1] NobelPrize.org, 2001.[1]

  • Ohkuma, T., et al. "Asymmetric Hydrogenation in Water."[1] Journal of the American Chemical Society, 2002.[1]

Sources

Optimization

RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst deactivation and regeneration

Topic: Catalyst Deactivation, Troubleshooting, and Recovery Audience: Process Chemists, Kineticists, and Drug Development Scientists[1] Catalyst Profile & Handling Product: RuCl2[(R)-dm-segphos][(R)-daipen] Application:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation, Troubleshooting, and Recovery Audience: Process Chemists, Kineticists, and Drug Development Scientists[1]

Catalyst Profile & Handling

Product: RuCl2[(R)-dm-segphos][(R)-daipen] Application: Asymmetric Hydrogenation of Aryl Ketones (Noyori-type mechanism).[1] Active Species: Ruthenium(II) dihydride amine species (formed in situ).[1]

Q: What are the critical storage and handling requirements to prevent pre-activation decay?

A: This complex is an air-sensitive solid that degrades rapidly upon exposure to atmospheric oxygen and moisture, particularly in solution.

  • Solid State: Store at 2–8°C under Argon or Nitrogen. The "dm-segphos" ligand (3,5-dimethyl groups) provides steric bulk that slightly enhances stability compared to parent SEGPHOS, but oxidation of the phosphine (P-C bond cleavage or P=O formation) is irreversible.[1]

  • In Solution: Solutions must be prepared using degassed anhydrous solvents (freeze-pump-thaw or sparging).[1] The active hydride species formed after base addition is extremely sensitive to O2; exposure results in immediate blackening (ruthenium oxide clusters) and loss of activity.

Deactivation Mechanisms (The "Why")

Understanding how the catalyst dies is the first step to prevention. The three primary deactivation pathways for Ru-diphosphine-diamine complexes are detailed below.

Mechanism 1: Oxidative Ligand Degradation

The electron-rich phosphine ligands are susceptible to oxidation by trace O2.[1]

  • Causality: Oxygen attacks the phosphorus center, forming phosphine oxides (R3P=O).

  • Result: The ligand dissociates or loses its ability to bind Ru effectively, leading to metal precipitation (Ru black) and loss of enantioselectivity.

Mechanism 2: Inactive Dimer Formation

In the absence of sufficient hydrogen pressure or substrate, the monomeric active species can aggregate.

  • Causality: Low H2 pressure or catalyst idling (end of reaction).[1]

  • Result: Formation of thermodynamically stable, inactive chloro-bridged dimers (Ru2Cl3 species) or hydride clusters.[1] This is often irreversible under standard hydrogenation conditions.

Mechanism 3: Product/Substrate Inhibition (Alkoxide Poisoning) [1]
  • Causality: The catalytic cycle relies on the "metal-ligand bifunctional" mechanism. If the product alcohol is highly acidic or if the base concentration is incorrect, a stable Ru-alkoxide resting state can form that does not eliminate the product.

  • Result: Reaction stalls at partial conversion (often ~50-70%).[1]

Visualizing the Deactivation Pathways

The following diagram illustrates the active catalytic cycle versus the irreversible deactivation off-ramps.

Ru_Catalysis_Cycle PreCat Pre-Catalyst RuCl2(Seg)(Daipen) Active Active Species RuH2(Seg)(Daipen) PreCat->Active + Base (KOtBu), + H2 - KCl Cycle_TS Transition State (Ketone Binding) Active->Cycle_TS + Ketone Oxidation DEAD: Phosphine Oxide (Irreversible) Active->Oxidation + O2 (Air Leak) Dimer DEAD: Ru-Cl-Ru Dimer (Low H2 Pressure) Active->Dimer Idle / Low H2 Product_Release Product Release (Chiral Alcohol) Cycle_TS->Product_Release H-Transfer Product_Release->Active + H2 Regeneration Poison STALLED: Ru-Alkoxide (Base Mismatch) Product_Release->Poison High [Product] Low [Base] Poison->Active Adjust Base/H2

Caption: Figure 1. Catalytic cycle of Ru-Segphos-Daipen showing activation (Blue), productive cycle (Green), and deactivation pathways (Red/Yellow).[1]

Troubleshooting Guide
Scenario A: The reaction never started (0% Conversion).
Potential CauseDiagnosisCorrective Action
Catalyst Oxidation Solution turned black/dark brown immediately upon preparation.Abort. Catalyst is dead. Prepare fresh solution in a glovebox. Ensure solvent O2 level <10 ppm.[1]
Base Failure Solution remained orange/yellow (no color change to pale yellow/reddish indicative of hydride).Check Base. The catalyst requires activation by a base (e.g., KOtBu). Ensure base is fresh (not hydrolyzed) and added in >2:1 ratio to Ru.
Substrate Poisoning Substrate contains halides, thiols, or free amines.Purify Substrate. Run a test with standard acetophenone. If that works, the target substrate contains a poison. Recrystallize or pass substrate through activated alumina.[1]
Scenario B: Reaction stalled (e.g., stops at 60%).
  • Issue: Accumulation of HCl (neutralizing the base) or dimer formation.

  • Fix:

    • Repressurize: Purge and refill with H2 to disrupt dimers.

    • Add Base: Add a small aliquot (1-2 equiv relative to catalyst) of degassed KOtBu solution.[1] The reaction generates HCl equivalents which consume the base; maintaining basicity is crucial for the regeneration of the Ru-H species.

    • Check Pressure: Ensure the H2 pressure has not dropped below the threshold required to prevent dimerization (typically >5-10 bar for difficult substrates).[1]

Scenario C: Low Enantioselectivity (ee).
  • Issue: Background reaction or uncatalyzed transfer hydrogenation.

  • Fix:

    • Lower Temperature: Decrease T to 0°C or 20°C. Higher T increases the rate of the non-selective background pathway.

    • Check Ligand Integrity: If the diamine ligand (daipen) dissociates, the remaining Ru species may catalyze a racemic reduction. This often happens in protic solvents at high T.

Regeneration & Recovery Protocols

Q: Can I regenerate the catalyst for reuse in a second batch? A: Generally, No. Unlike heterogeneous catalysts (Pd/C), homogeneous chiral Ru complexes undergo irreversible structural changes (ligand dissociation/oxidation) during workup. Attempting to extract and reuse the catalyst usually results in:

  • Drastically lower enantioselectivity (due to partial ligand loss).[1]

  • Unpredictable kinetics.[1]

Q: How do I recover the Ruthenium metal? (Cost Recovery) While the catalyst cannot be regenerated, the metal is valuable. Protocol: Ruthenium Scavenging

  • Quench: At the end of the reaction, remove solvent via rotary evaporation.

  • Digestion: Dissolve the residue in a minimal amount of DCM/Toluene. Add a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) and stir at 40°C for 2 hours.

  • Filtration: Filter the scavenger (containing >95% of the Ru) through a pad of Celite.

  • Incineration (External): Send the scavenger solid to a precious metal refining service for incineration and Ru recovery.

References
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40-73. Link

  • BenchChem Technical Support. (2025). Optimizing Reactions with (R)-DM-Segphos Catalysts. BenchChem Support Center. Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: RuCl2[(S)-dm-segphos][(S)-daipen]. Merck KGaA.[1] Link

  • Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation of Ketones Catalyzed by Ruthenium(II) Complexes. Coordination Chemistry Reviews, 248(21-24), 2201-2237.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Kinetic Studies of RuCl2[(R)-dm-segphos(R)][(R)-daipen] Catalyzed Reactions

Welcome to the technical support center for kinetic studies involving the RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for kinetic studies involving the RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. The content is structured to address specific issues you may encounter, offering not just solutions but also the underlying scientific rationale.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, activation, and general use of the RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst in asymmetric hydrogenation reactions.

Q1: What are the recommended storage and handling conditions for the RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst?

A1: The RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst is an air-sensitive powder.[1][2] Proper storage and handling are critical to maintain its catalytic activity.

  • Storage: The catalyst should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[3][4][5]

  • Handling: All manipulations of the catalyst should be performed in a well-ventilated area, preferably within a glovebox, to avoid contact with air and moisture.[2] Use non-sparking tools to prevent electrostatic discharge.[2] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

Q2: Does the RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst require pre-activation before use?

A2: In many applications, particularly asymmetric transfer hydrogenation, the active catalytic species is generated in situ. The precatalyst, RuCl2[(R)-dm-segphos(R)][(R)-daipen], reacts with a base and a hydrogen source (like isopropanol or a formic acid/triethylamine mixture) to form the active ruthenium hydride species.[6][7] A short induction period may be observed at the beginning of the reaction, reflecting the formation of this active catalyst.[6] For direct asymmetric hydrogenation with H₂ gas, the activation process is also believed to occur under the reaction conditions.

Q3: What are the typical applications of the RuCl2[(R)-dm-segphos(R)][(R)-daipen] catalyst?

A3: This catalyst is highly versatile and is primarily used for asymmetric hydrogenation reactions to produce enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.[8] It is particularly effective for the enantioselective preparation of chiral amino alcohols from various amino ketones under mild hydrogen pressure.[3] Beyond hydrogenation, it has shown promise in other catalytic processes like cross-coupling reactions and C-H activation.[8]

Q4: What is the general mechanism of ketone reduction catalyzed by this type of complex?

A4: The mechanism for asymmetric transfer hydrogenation with Noyori-type catalysts, to which RuCl2[(R)-dm-segphos(R)][(R)-daipen] belongs, involves a metal-ligand bifunctional pathway. The key steps are:

  • Catalyst Activation: The precatalyst reacts with a base, leading to the deprotonation of the diamine ligand and loss of a chloride ligand to form a 16-electron "unsaturated" complex.[9]

  • Hydride Formation: This unsaturated complex reacts with a hydrogen donor (e.g., isopropanol) to form the active 18-electron ruthenium hydride species.[9]

  • Hydride Transfer: The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon, while a proton is transferred from the diamine ligand to the carbonyl oxygen. This concerted step is responsible for the high stereoselectivity.[6] The origin of enantioselectivity is often attributed to CH/π interactions between the catalyst's arene ligand and the substrate's aromatic ring.[10][11]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during your kinetic studies.

Problem 1: Low or No Catalytic Activity/Conversion

Possible Causes & Solutions:

  • Catalyst Deactivation:

    • Cause: Exposure to air or moisture can deactivate the catalyst.[7] The catalyst in solution is known to be air-sensitive and can decompose into ruthenium nanoparticles.[9]

    • Solution: Ensure all reactions are conducted under a strictly inert atmosphere (argon or nitrogen).[7] Use anhydrous solvents and reagents. Degas all solvents thoroughly before use.

  • Incomplete Catalyst Activation:

    • Cause: Insufficient base or improper activation conditions can lead to incomplete formation of the active hydride species. While theoretically only one equivalent of base is needed, an excess is often used in practice to ensure fast and complete activation.[9]

    • Solution: Ensure the base (e.g., KOH, KOtBu) is fully dissolved and active.[7] You may need to optimize the amount of base used.

  • Catalyst Poisoning:

    • Cause: Impurities in the substrate or solvent can act as catalyst poisons. Sulfur-containing compounds are notorious for poisoning noble metal catalysts.[12]

    • Solution: Purify the substrate and solvents meticulously. Passing them through a short plug of activated alumina or silica gel can remove polar impurities.

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction temperature, pressure, or time may not be optimal for the specific substrate.[7]

    • Solution: Systematically screen reaction parameters. Increasing the reaction temperature or time can sometimes improve conversion.[7] For direct hydrogenations, increasing hydrogen pressure can be beneficial.[12]

Problem 2: Poor Enantioselectivity (Low ee%)

Possible Causes & Solutions:

  • Sub-optimal Temperature:

    • Cause: Enantioselectivity is often temperature-dependent. Higher temperatures can sometimes lead to a decrease in enantiomeric excess.[6]

    • Solution: Optimize the reaction temperature. Lowering the temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.[7]

  • Incorrect Solvent or Base:

    • Cause: The choice of solvent and base can significantly influence the stereochemical outcome of the reaction.

    • Solution: Screen a variety of solvents and bases to find the optimal combination for your substrate.[7]

  • Reaction Not at Equilibrium or Completion:

    • Cause: For some systems, the enantioselectivity can change over the course of the reaction.[7] In reversible reactions, the final enantiomeric excess may be influenced by the reaction equilibrium.[9]

    • Solution: Monitor the reaction progress and enantioselectivity over time to ensure the reaction has reached completion.

  • Ligand Degradation:

    • Cause: The chiral ligands (dm-segphos and daipen) could potentially degrade under harsh reaction conditions, although they are generally robust.

    • Solution: Verify the integrity of the catalyst, especially if it has been stored for a long time or subjected to high temperatures.

Problem 3: Inconsistent Kinetic Data or Poor Reproducibility

Possible Causes & Solutions:

  • Inconsistent Catalyst Activation/Induction Period:

    • Cause: Variations in the pre-reaction conditions (e.g., mixing time, temperature) can lead to inconsistencies in the formation of the active catalyst, resulting in a variable induction period.[6]

    • Solution: Standardize the catalyst activation protocol. Allow for a consistent pre-stirring time for the catalyst, base, and solvent before adding the substrate.

  • Mass Transfer Limitations (for Heterogeneous Systems or with H₂ gas):

    • Cause: Inadequate stirring or low hydrogen pressure can lead to the reaction rate being limited by the transport of reactants to the catalyst surface rather than the intrinsic kinetics.

    • Solution: Ensure vigorous stirring to maintain a homogeneous solution. For gas-liquid reactions, ensure efficient gas dispersion. In some cases, higher hydrogen pressure may be necessary.[13]

  • Analytical Errors:

    • Cause: Inaccurate sampling, quenching, or analysis can lead to erroneous kinetic data.

    • Solution: Develop a robust sampling and quenching protocol. Ensure analytical methods (e.g., chiral HPLC, GC, NMR) are properly calibrated and validated for the specific reaction components. In-situ monitoring techniques like FlowNMR can provide more reliable real-time data.[14][15][16]

Problem 4: Catalyst Deactivation During the Reaction

Possible Causes & Solutions:

  • Inherent Catalyst Instability:

    • Cause: The active hydride species can undergo inherent decay over time, even in the absence of external poisons. This can manifest as a non-linear reaction profile.[14]

    • Solution: Perform reaction progress kinetic analysis (RPKA) to identify deactivation pathways. It may be necessary to use a higher catalyst loading or add the catalyst in portions for longer reactions.

  • Product Inhibition:

    • Cause: The product of the reaction (the chiral alcohol or amine) can sometimes coordinate to the catalyst and inhibit its activity.

    • Solution: Analyze the initial rates at different substrate and product concentrations to determine if product inhibition is occurring.

  • Base Inhibition:

    • Cause: An excess of base can sometimes act as a competitive inhibitor for the catalyst.[14]

    • Solution: Carefully optimize the amount of base used. While an excess is often needed for activation, a very large excess may be detrimental to the reaction rate.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Ketone

This protocol describes a general procedure for the ATH of a model substrate, acetophenone, using RuCl2[(R)-dm-segphos(R)][(R)-daipen].

Materials:

  • RuCl2[(R)-dm-segphos(R)][(R)-daipen]

  • Acetophenone

  • Anhydrous 2-propanol (hydrogen source and solvent)

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, add RuCl2[(R)-dm-segphos(R)][(R)-daipen] (e.g., 0.005 mmol, 0.5 mol%).

  • Add anhydrous 2-propanol (e.g., 5 mL) and stir the mixture to dissolve the catalyst.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous 2-propanol (5 mL).

  • Add the acetophenone solution to the catalyst mixture.

  • Initiate the reaction by adding a solution of KOtBu (e.g., 0.05 mmol, 5 mol%) in 2-propanol (1 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 40-80°C) and monitor its progress by taking aliquots at regular intervals.

  • Quench the aliquots with a small amount of water or a mild acid.

  • Analyze the samples by chiral GC or HPLC to determine conversion and enantiomeric excess.

Data Presentation:

SubstrateCatalyst Loading (mol%)Base (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
Acetophenone0.5KOtBu (5)504>9998 (R)
2-Acetylpyridine0.5KOtBu (5)506>9997 (R)
Propiophenone0.5KOtBu (5)6089596 (R)

Note: The data in this table is illustrative and based on typical results for similar catalytic systems. Actual results may vary depending on specific experimental conditions.

Visualizing the Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis p1 1. Add Catalyst to Schlenk Flask p2 2. Add Anhydrous Solvent p1->p2 p3 3. Prepare Substrate Solution p2->p3 r1 4. Add Substrate to Catalyst p3->r1 r2 5. Add Base to Initiate r1->r2 r3 6. Stir at Temperature r2->r3 a1 7. Take Aliquots r3->a1 a2 8. Quench Reaction a1->a2 a3 9. Analyze (GC/HPLC) a2->a3 G precatalyst Ru(II)Cl2(diamine)(diphosphine) (Precatalyst) unsaturated Ru(II)(amido)(diphosphine) (16e- Unsaturated) precatalyst->unsaturated + Base - HCl hydride Ru(II)H(amine)(diphosphine) (18e- Hydride) unsaturated->hydride + iPrOH - Acetone hydride->unsaturated + Ketone - Chiral Alcohol

Caption: Simplified Catalytic Cycle for ATH.

IV. References

  • Hintermair, U. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(3), 2079–2090. [Link]

  • Chem-Impex. (n.d.). RuCl2[(R)-dm-segphos®][(R)-daipen]. Retrieved February 22, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 13(7), 1093. [Link]

  • Gagnon, A., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3338. [Link]

  • Klán, M., et al. (2023). Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis, 13(9), 6436–6444. [Link]

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(38), 14597-14605. [Link]

  • Klán, M., et al. (2023). Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. PMC. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved February 22, 2026, from [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Noyori, R. (2002). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 99(8), 4788–4792. [Link]

  • Welch, C. J., et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Catalysis, 12(23), 14646–14657. [Link]

  • Mehdi, P., & Imre, P. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(9), 10876–10923. [Link]

  • Knowles, W. S. (2001). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Tijssen, K. C. H., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12571–12577. [Link]

  • Hintermair, U., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(3), 2079-2090. [Link]

  • Black, B. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • He, J., et al. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Catalysis, 4, 764–772. [Link]

  • Golovanov, I. S., & Pospelov, E. V. (2026). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules, 31(2), 385. [Link]

  • Wang, Y., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics, 155(16), 164201. [Link]

  • Tijssen, K. C. H., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12571-12577. [Link]

  • Galkin, M. V., & Ananikov, V. P. (2018). Ruthenium catalyst with a planar-chiral arene ligand: synthesis, separation of enantiomers, and application in C-H activation of N-methoxy-benzamides. ChemRxiv. [Link]

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]

  • Dias, E. L., et al. (1996). Synthesis and Applications of RuCl2(CHR')(PR3)2: The Influence of the Alkylidene Moiety on Metathesis Activity. Journal of the American Chemical Society, 118(32), 7638-7646. [Link]

  • Burk, M. J., et al. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 3-25. [Link]

  • Wang, D., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. Journal of the American Chemical Society, 144(4), 1738–1748. [Link]

  • Bugarcic, Z. D., et al. (2016). Kinetic and mechanistic study on the reactions of ruthenium(ii) chlorophenyl terpyridine complexes with nucleobases, oligonucleotides and DNA. Dalton Transactions, 45(13), 5645-5658. [Link]

  • Oro, L. A., & Sola, E. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(7), 587. [Link]

  • Smith, M. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. Michigan State University. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Iridium vs. Ruthenium in Asymmetric Ketone Hydrogenation

Topic: Performance of Iridium vs. Ruthenium Catalysts for Ketone Hydrogenation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summary: The De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Iridium vs. Ruthenium Catalysts for Ketone Hydrogenation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary: The Decision Matrix

In the landscape of pharmaceutical synthesis, the reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation. While both Ruthenium (Ru) and Iridium (Ir) catalysts facilitate this reaction, they occupy distinct mechanistic niches.

  • Ruthenium (Ru): The industry standard for general-purpose asymmetric hydrogenation (AH) and transfer hydrogenation (ATH). Best suited for simple aromatic ketones and functionalized ketones (e.g.,

    
    -keto esters) under basic or neutral conditions .
    
  • Iridium (Ir): The specialist for "difficult" substrates. Ir catalysts often outperform Ru in reducing sterically hindered (bulky) ketones , acid-sensitive substrates (capable of operating in acidic media), and specific heteroaromatic systems where Ru coordination is inhibited.

Mechanistic Divergence & Catalyst Architecture

To select the correct metal, one must understand the operative mechanism. The activity difference is rarely just about the metal center; it is about the Metal-Ligand Bifunctional Catalysis (MLBC) mode.

Ruthenium: The Outer-Sphere Standard (Noyori Type)

Most high-performance Ru catalysts (e.g., Ru-BINAP/Diamine) operate via an outer-sphere mechanism .

  • The Key: The amine ligand (NH) forms a hydrogen bond with the ketone oxygen, while the Ru-hydride attacks the carbonyl carbon.

  • Limitation: This requires a specific spatial arrangement (TS) that can be disrupted by bulky substituents on the ketone (steric clash with the ligand's aryl groups).

  • Requirement: Typically requires a base (e.g.,

    
    -BuOK) to generate the active 16e⁻ species.
    
Iridium: The Inner-Sphere & Acid-Tolerant Alternative

While some Ir catalysts mimic the Ru outer-sphere mechanism, others (like Ir-PHOX or cationic Ir complexes) can operate via inner-sphere mechanisms or modified outer-sphere pathways that tolerate acidic protons.

  • The Advantage: Ir-Cp* (pentamethylcyclopentadienyl) complexes with monosulfonated diamines (e.g., MsDPEN) can function in acidic media (pH 2–5). This is critical for substrates that racemize or decompose under the basic conditions required for Ru.

  • Sterics: Ir complexes often accommodate larger bite angles or monodentate coordination (in the case of Crabtree-type evolutions), allowing them to reduce bulky ketones (e.g., tert-butyl ketones) that stall Ru catalysts.

Visualization: Catalyst Selection Logic

The following decision tree illustrates the logical flow for selecting between Ru and Ir based on substrate properties.

CatalystSelection Start Substrate: Prochiral Ketone Cond1 Is the substrate Acid-Sensitive or Base-Labile? Start->Cond1 Cond2 Steric Bulk (e.g., t-Butyl, Ortho-substituted)? Cond1->Cond2 No (Base OK) IrChoice SELECT IRIDIUM (e.g., Ir-Cp*/MsDPEN) Acidic AH or Bulky ATH Cond1->IrChoice Yes (Needs Acidic pH) Cond3 Functional Groups present (e.g., Beta-keto ester)? Cond2->Cond3 Low/Moderate Bulk Cond2->IrChoice High Bulk RuChoice SELECT RUTHENIUM (e.g., Ru-BINAP/Diamine) Standard AH/ATH Cond3->RuChoice Yes (Directing Groups) Cond3->RuChoice No (Simple Aromatic)

Figure 1: Decision matrix for catalyst selection based on substrate electronics and sterics.

Performance Metrics: Head-to-Head

The table below synthesizes data from comparative studies, focusing on the reduction of Acetophenone (standard) vs. tert-Butyl Phenyl Ketone (bulky).

FeatureRuthenium Systems (e.g., Ru-Cl₂(BINAP)(DAIPEN))Iridium Systems (e.g., Ir-Cp*(MsDPEN))
Primary Mechanism Metal-Ligand Bifunctional (Outer Sphere)Bifunctional (Acid-assisted) or Inner Sphere
Typical S/C Ratio 1,000 – 100,000500 – 5,000 (Generally lower)
TOF (hr⁻¹) High (> 5,000)Moderate (100 – 1,000)
Enantioselectivity (ee) Excellent (>98%) for aryl-alkyl ketonesExcellent (>95%) for bulky/cyclic ketones
pH Tolerance Basic (Requires KOtBu/KOH)Acidic to Neutral (Can run in water/acid)
Pressure Req. 1 – 50 bar H₂10 – 60 bar H₂ (Often requires higher P)
Cost Efficiency High (Ru is cheaper, lower loading)Moderate (Ir is approx. 2-3x cost of Ru)
Best For:

-keto esters, Acetophenones
Bulky ketones, Acid-sensitive imines/ketones

Key Data Insight: In the reduction of tert-butyl phenyl ketone, standard Ru-BINAP systems often stall (<10% conversion) due to steric hindrance preventing the hydride transfer. Ir-Pincer or Ir-Cp* systems can achieve >95% conversion and >90% ee under similar conditions [1, 3].

Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Hydrogenation (The "Noyori" Standard)

Target: Reduction of Acetophenone to (R)-1-Phenylethanol.[1] System: RuCl₂[(S)-BINAP][(S,S)-DPEN]

  • Catalyst Prep: In a glovebox, weigh RuCl₂[(S)-BINAP][(S,S)-DPEN] (S/C = 1000).

  • Solvent: Use degassed Isopropanol (IPA). Oxygen kills the hydride species.

  • Base Addition: Add

    
    -BuOK (Potassium tert-butoxide). Critical:  The Base:Ru ratio should be at least 2:1 to generate the active dihydride species.
    
  • Reaction:

    • Load the autoclave.

    • Purge with H₂ (3 cycles at 5 bar).

    • Pressurize to 10 bar H₂.

    • Stir at 25°C for 4–12 hours.

  • Workup: Vent H₂, concentrate solvent, and pass through a short silica plug to remove metal residues.

Protocol B: Ir-Catalyzed Hydrogenation of Bulky/Acidic Substrates

Target: Reduction of 2,2-dimethylpropiophenone (Bulky) or reduction in water.[2] System: [Cp*Ir(MsDPEN)Cl] (The "Xiao/Ikariya" System)

  • Catalyst Prep: Weigh [Cp*Ir(MsDPEN)Cl] (S/C = 500).

  • Solvent: Water or Methanol/Water mixture.

  • Conditioning: Unlike Ru, do NOT add strong base if running under acidic conditions. For standard bulky ketones, a mild base (HCOONa) or no base (if pre-activated) is used.

    • Note: For acid-sensitive substrates, adjust pH to 3–4 using dilute HCOOH.

  • Reaction:

    • Load autoclave.

    • Pressurize to 30–50 bar H₂ (Ir often requires higher pressure than Ru).

    • Heat to 40–60°C (Ir is more thermally robust).

  • Workup: Extraction with ethyl acetate. The Ir catalyst is often air-stable enough to be recovered.

Visualization: Experimental Workflow (Ru-AH)

Workflow Prep 1. Glovebox Prep Mix Ru-Precursor + Ligand OR Weigh Pre-catalyst Solv 2. Solvent Degassing (Freeze-Pump-Thaw) Remove O2 Prep->Solv Base 3. Activation Add t-BuOK (Base:Ru > 2:1) Solv->Base React 4. Hydrogenation Autoclave: 10-50 bar H2 Stir 24h Base->React Iso 5. Isolation Vent H2 -> Silica Plug -> Evaporation React->Iso

Figure 2: Standard workflow for Ruthenium-catalyzed Asymmetric Hydrogenation.

Troubleshooting & Scientific Integrity
  • The "Dead" Reaction: If the Ru reaction fails to start, check the Base Quality .

    
    -BuOK is hygroscopic; if it has hydrolyzed to KOH/tBuOH, the activation of the Ru-Cl precatalyst to the Ru-H active species will be sluggish or fail.
    
  • The "Racemic" Product:

    • Ru: Usually indicates the uncatalyzed background reaction is competing (common in Transfer Hydrogenation if T > 60°C). Lower the temperature.

    • Ir: Often indicates the pH was not controlled. In acidic Ir-AH, if the pH rises > 5, the mechanism may shift or the catalyst may deactivate.

  • Safety: Both protocols use pressurized H₂. Ensure autoclave burst discs are rated correctly. Ru residues are generally low-toxicity, but Ir is biologically active; rigorous removal (scavengers) is required for pharma intermediates.

References
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40-73. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300-1308. Link

  • Wu, X., & Xiao, J. (2008). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones – A Green Approach. Chemical Communications, (21), 2449-2466. Link

  • Morris, R. H. (2016). Asymmetric Hydrogenation, Transfer Hydrogenation and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Chemical Society Reviews, 45, 3957-4015. (Used for comparative Ir/Ru benchmarks). Link

  • Wang, C., & Villa-Marcos, B. (2011). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Journal of the American Chemical Society. Link

Sources

Comparative

A Researcher's Guide to Bayesian Optimization for Screening Ruthenium Hydrogenation Catalysts

In the landscape of modern drug development and fine chemical synthesis, the rapid discovery of efficient and selective catalysts is a paramount challenge. Ruthenium-based hydrogenation catalysts are workhorses in synthe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and fine chemical synthesis, the rapid discovery of efficient and selective catalysts is a paramount challenge. Ruthenium-based hydrogenation catalysts are workhorses in synthetic chemistry, pivotal for creating complex molecules with precise stereochemistry.[1][2] However, the traditional process of catalyst screening, relying on empirical, one-variable-at-a-time approaches, is often a time-consuming and resource-intensive endeavor.[3][4] This guide provides a comprehensive overview of how Bayesian optimization, a data-efficient machine learning strategy, is revolutionizing this field by intelligently navigating the vast chemical space to accelerate the discovery of optimal ruthenium catalysts.

The Challenge: Navigating the Catalyst Labyrinth

The performance of a ruthenium-catalyzed hydrogenation is governed by a complex interplay of numerous variables. These include the structure of the chiral ligand, the choice of solvent, temperature, hydrogen pressure, and the presence of additives.[5] This creates a high-dimensional search space where identifying the global optimum—the set of conditions yielding the highest conversion and enantiomeric excess—is akin to finding a needle in a haystack.

Traditional high-throughput screening (HTS) methods, while an improvement over manual screening, often explore this space inefficiently, expending significant resources on suboptimal experiments.[6] The core limitation of these methods is their lack of a learning mechanism; each experiment is chosen independently, without regard to the insights gleaned from previous results.

The Solution: Intelligent, Data-Driven Screening with Bayesian Optimization

Bayesian optimization (BO) offers a powerful alternative to these brute-force methods.[7][8] It is a sequential, model-based approach that uses the results of past experiments to inform the selection of the next, most promising experiment to run.[8][9] This active learning framework is particularly well-suited for optimizing chemical reactions where each experiment is costly and time-consuming.[10][11]

The key advantages of using Bayesian optimization for catalyst screening include:

  • Data Efficiency: By building a predictive model of the reaction landscape, BO can identify optimal conditions with significantly fewer experiments compared to traditional methods.[12]

  • Global Optimization: The strategy is designed to avoid getting trapped in local optima by intelligently balancing the exploration of unknown parameter regions with the exploitation of known high-performing areas.[7]

  • Versatility: It can handle a mix of continuous variables (like temperature and pressure) and categorical variables (like ligands and solvents), which is typical in catalyst screening.[8]

The Bayesian Optimization Workflow

The process operates as a closed loop, iteratively refining its understanding of the reaction space.[10][13]

Bayesian Optimization Workflow Figure 1. The Bayesian Optimization Loop cluster_0 Computational Domain cluster_1 Experimental Domain cluster_2 Data Update Define 1. Define Search Space (Ligands, Solvents, Temp, etc.) Initial 2. Initial Experiments (e.g., Latin Hypercube Sampling) Model 3. Build Surrogate Model (Gaussian Process) Initial->Model Initial Data Acquisition 4. Acquisition Function (e.g., Expected Improvement) Model->Acquisition Predicts Mean & Uncertainty Suggest 5. Suggest Next Experiment Acquisition->Suggest Identifies Point of Max Utility Perform 6. Perform Experiment (Automated Reactor) Suggest->Perform Next Conditions Analyze 7. Analyze Results (HPLC/GC) Perform->Analyze Update 8. Update Dataset Analyze->Update Yield, ee% Update->Model Append New Data & Retrain

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of RuCl2[(R)-dm-segphos(R)][(R)-daipen]

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The catalyst RuCl2[(R)-dm-segphos(R)][(R)-daipen] is a powerful tool in asymmetric sy...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The catalyst RuCl2[(R)-dm-segphos(R)][(R)-daipen] is a powerful tool in asymmetric synthesis, valued for its high efficacy and selectivity.[1] However, its value as a precious metal catalyst and its inherent chemical properties necessitate a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, providing a framework for handling this material that prioritizes safety, environmental stewardship, and scientific best practices. The procedures outlined here are designed to be a self-validating system, ensuring that every step is taken with a clear understanding of the underlying chemical principles.

Hazard Identification and Compound Profile

Before any handling or disposal, a thorough understanding of the compound's properties and hazards is essential. RuCl2[(R)-dm-segphos(R)][(R)-daipen] is not merely an inert powder; it is a reactive organometallic complex with specific handling requirements. The primary hazards stem from its classification as a combustible solid, its potential for organ toxicity with repeated exposure, and its significant danger to aquatic environments.[2][3]

A critical, yet often overlooked, hazard associated with many ruthenium compounds is the potential for oxidation, which can form ruthenium tetroxide (RuO₄).[4][5] RuO₄ is volatile, highly toxic, and a strong oxidizing agent. Therefore, a core principle of safe handling and disposal is to avoid contact with strong oxidizing agents .

Table 1: Key Properties and Safety Information for RuCl2[(R)-dm-segphos(R)][(R)-daipen]

PropertyValueSource(s)
CAS Number 944450-43-5[2]
Molecular Formula C₆₅H₇₀Cl₂N₂O₆P₂Ru[2][3]
Appearance Powder[2]
Storage Temperature 2-8°C[2]
Storage Class 11 - Combustible Solids[2]
Water Hazard Class WGK 3 - Highly hazardous to water[2]
GHS Hazard Statements H360: May damage fertility or the unborn child.H371: May cause damage to organs.H373: May cause damage to organs through prolonged or repeated exposure. (Based on similar compounds)[3]
GHS Precautionary P203: Obtain, read and follow all safety instructions before use.P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection.P405: Store locked up.P501: Dispose of as hazardous waste.[3]

The Disposal Workflow: A Systematic Approach

The proper disposal of a specialized catalyst like this is a multi-step process that begins with identifying the waste stream and ends with compliant removal by trained professionals. Ad-hoc decisions are the enemy of laboratory safety. The following workflow provides a clear, logical path for all personnel.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal A Identify Waste Stream (Unused Product, Contaminated Solids, Liquid Residue) B Segregate Waste Type (Solid vs. Liquid, Halogenated vs. Non-Halogenated) A->B Categorize C Select Compatible Waste Container (Original Vial, Lined Pail, Solvent Bottle) B->C Contain D Label Container with 'Hazardous Waste' Tag & List All Constituents C->D Identify E Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment, Away from Incompatibles) D->E Store Safely F Request Waste Pickup from Institutional EHS Office E->F Initiate Removal G EHS Transports to Central Hazardous Waste Facility F->G Collection H Final Disposal/Recovery by Licensed Waste Management Vendor G->H Processing

Disposal Workflow for Ruthenium Catalyst Waste.

Step-by-Step Disposal Protocols

All waste containing this catalyst must be treated as hazardous waste and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[6][7] Under no circumstances should this material or its residues be disposed of in standard trash or down the drain.[6]

Protocol A: Disposal of Unused or Expired Product

The most straightforward scenario involves disposing of the catalyst in its original container.

  • Do Not Open: Keep the product in its original, sealed container to prevent exposure and contamination.

  • Inspect Container: Ensure the container is in good condition with no cracks or damage.

  • Affix Hazardous Waste Label: Securely attach your institution's official "Hazardous Waste" tag to the container. Do not obscure the manufacturer's original label.

  • Complete the Label: Clearly write the full chemical name, "RuCl2[(R)-dm-segphos(R)][(R)-daipen]", and CAS number (944450-43-5) on the tag.

  • Store Securely: Place the container in your lab's designated Satellite Accumulation Area (SAA) for solid hazardous waste.[7] Ensure it is stored in secondary containment.

  • Arrange Pickup: Contact your EHS office to schedule a pickup.

Protocol B: Disposal of Contaminated Solid Waste

This category includes items like gloves, weighing paper, pipette tips, and contaminated silica gel.

  • Designate a Container: Use a dedicated, puncture-proof container, such as a 5-gallon pail, lined with a clear, heavy-duty plastic bag.[6][7]

  • Collect Waste: Immediately place all contaminated disposables into this container. Avoid raising dust.

  • No Sharps: Do not mix contaminated sharps (needles, razor blades) in this container. They must go into a dedicated sharps container.

  • Seal and Label: Once full, securely seal the inner bag and then the container lid. Affix a "Hazardous Waste" tag and label it clearly as "Solid Waste Contaminated with RuCl2[(R)-dm-segphos(R)][(R)-daipen]".

  • Store and Arrange Pickup: Place the sealed container in the SAA and arrange for EHS pickup.

Protocol C: Disposal of Reaction Residues and Liquid Waste

This is the most complex stream, involving quenched reaction mixtures, extraction solvents, and chromatography fractions containing the ruthenium complex. The guiding principle is that the entire waste stream is now considered hazardous.

  • Catalyst Deactivation (Caution): In a research setting, do not attempt to "deactivate" or "neutralize" the catalyst in the waste stream without a previously validated and EHS-approved procedure. Improper attempts can lead to uncontrolled reactions or the formation of more hazardous byproducts.[8][9] The safest path is to treat the residue as active waste.

  • Select Container: Use a compatible, sealable waste container (e.g., a designated solvent waste carboy) appropriate for the solvents used.

  • Segregate Solvents: Follow standard laboratory practice by segregating halogenated and non-halogenated solvent waste streams.

  • Transfer and Label: Carefully transfer the liquid waste into the appropriate container. Immediately update the "Hazardous Waste" tag, listing ALL components, including solvents and the full name of the ruthenium catalyst. An accurate composition is required for legal and safe disposal.

  • Store and Arrange Pickup: Keep the container sealed when not in use and store it in secondary containment within your SAA. Arrange for EHS pickup when the container is ready.

Spill Management

In the event of a spill of the solid powder, immediate and correct action is crucial to prevent exposure and dispersal.

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If there is a risk of dust inhalation, a NIOSH-approved respirator is required.[4][10]

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[4][11] DO NOT use combustible materials like paper towels for the initial containment. This prevents the powder from becoming airborne.

  • Collect Material: Using non-sparking tools, carefully sweep or scoop the mixture into a designated hazardous waste container for contaminated solids (as described in Protocol B).[10]

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (like isopropanol or ethanol), and place the used cloth in the same hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

The Path to Final Disposition: Recovery and Responsibility

It is important for researchers to understand that the journey of this waste does not end at the loading dock. Ruthenium is a valuable precious metal. Reputable hazardous waste disposal firms often have capabilities for precious metal recovery.[11][12][13] By accurately labeling your waste, you facilitate this process, turning a disposal liability into a recycling opportunity. This aligns with the principles of green chemistry and responsible resource management.

This guide provides a robust framework for the safe and compliant disposal of RuCl2[(R)-dm-segphos(R)][(R)-daipen]. Always prioritize consulting your material-specific Safety Data Sheet (SDS) and your institution's EHS guidelines, as they are the ultimate authorities for your specific location.

References

  • Study on the Deactivation Mechanism of Ru/C Catalysts - MDPI. MDPI. [Link]

  • Ruthenium Recovery from Spent Catalysts. Lianyungang Hudson Catalyst Co., Ltd. [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

  • PLATINUM METALS REFINERY - Implats. Impala Platinum Limited. [Link]

  • Recycling of ruthenium from an used ruthenium catalyst - Google Patents.
  • Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one | Request PDF - ResearchGate. ResearchGate. [Link]

  • Procedure for disposing of hazardous waste - MIT. Massachusetts Institute of Technology. [Link]

  • Ruthenium - ESPI Metals. ESPI Metals. [Link]

  • Ruthenium Catalyst - Precious Metal Recycling. Huatuo. [Link]

  • Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization | Journal of the American Chemical Society. ACS Publications. [Link]

  • Reusability Investigation of a Ruthenium Catalyst during Ruthenium Ion-Catalyzed Oxidative Depolymerization of Lignite for the Production of Valuable Organic Acids - PMC. National Center for Biotechnology Information. [Link]

  • MATERIAL SAFETY DATA SHEET - ESPI Metals. ESPI Metals. [Link]

  • Safety Data Sheet: Ruthenium(III) chloride - Carl ROTH. Carl ROTH. [Link]

  • Toxic metals and organometallic compounds in the terrestrial environment - NIB. National Institute of Biology. [Link]

  • RUTHENIUM (-98, -99 - Purdue Physics. Purdue University. [Link]

  • Decomposition of Ruthenium Metathesis Catalysts - ACS Publications. ACS Publications. [Link]

  • HAZARDOUS WASTE STORAGE AND DISPOSAL - University of Toronto. University of Toronto. [Link]

  • Hazardous Waste - UW-Milwaukee. University of Wisconsin-Milwaukee. [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. Northwestern University. [Link]

  • Deactivation of Ruthenium Metathesis Catalysts via Facile Formation of Face-Bridged Dimers | Request PDF - ResearchGate. ResearchGate. [Link]

  • SAFETY DATA SHEET Ruthenium (pieces) - ACI Alloys. ACI Alloys. [Link]

  • EPA Hazardous Waste | Environmental Health & Safety - University of Nevada, Reno. University of Nevada, Reno. [Link]

  • Catalysts & Ligands | Takasago International Corporation. Takasago. [Link]

  • EPA Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes - UGA Environmental Safety Division. University of Georgia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RuCl2[(R)-dm-segphos(R)][(R)-daipen]
Reactant of Route 2
RuCl2[(R)-dm-segphos(R)][(R)-daipen]
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